CID 156588330

Catalog No.
S913367
CAS No.
81028-91-3
M.F
C6H16NaO13P2
M. Wt
381.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 156588330

CAS Number

81028-91-3

Product Name

CID 156588330

IUPAC Name

trisodium;hydron;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate;octahydrate

Molecular Formula

C6H16NaO13P2

Molecular Weight

381.12 g/mol

InChI

InChI=1S/C6H14O12P2.Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;1H2/t3-,5-,6-;;/m1../s1

InChI Key

ICBGQCZBEGKUTM-ABICQQBESA-N

SMILES

Array

Synonyms

1,6-bis(dihydrogen phosphate)-D-fructose, trisodium salt, octahydrate

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

D-Fructose-1,6-bisphosphate is an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis. During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase. The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis. The same reaction occurs within chloroplasts in plants as part of the reductive pentose phosphate cycle. Because cancer cells adopt glycolysis as a major source of metabolic energy production, this pathway has become a major target for cancer chemotherapy.

Discovery and Metabolic Role

The term "Harden-Young ester" historically referred to a sugar phosphate molecule isolated by British biochemist Sir Arthur Harden and his coworker William Young in 1909 from fermenting yeast. Their work laid the groundwork for our understanding of cellular metabolism []. They later identified the molecule as fructose 1,6-bisphosphate [].

While initially thought to be an intermediate metabolite in the process of glycolysis (sugar breakdown for energy), research showed it to be a potent regulator of the pathway []. This discovery highlighted the importance of Harden-Young ester in controlling how organisms manage their energy resources [].

Biological Function in Enzymatic Syntheses

Harden and Young's research also demonstrated the crucial role of the phosphate group in the Harden-Young ester for cell-free sugar fermentation []. They observed that the sugar molecule became esterified (bonded) with phosphate during the fermentation process []. This finding underlined the significance of Harden-Young ester as a participant in biochemical reactions [].

Further Research Applications

The concept of the Harden-Young ester has extended beyond its historical context. Researchers in various fields are exploring its potential applications, including material science, polymer science, and cement and construction materials [, ].

  • Origin: FBP is formed from the phosphorylation of fructose by the enzyme phosphofructokinase-1 (PFK-1) during the first committed step of glycolysis [].
  • Significance: FBP plays a vital role in regulating glycolysis. Its concentration acts as a signal for cellular energy status, influencing PFK-1 activity and overall glucose breakdown rate [].

Molecular Structure Analysis

  • Formula: C₆H₁₄O₁₂P₂ []
  • Key features:
    • FBP is a fructose molecule with phosphate groups attached to the first (C1) and sixth (C6) carbon atoms [].
    • It exists in the β-D-fructofuranose form, meaning the six-membered sugar ring has a furanose structure and the hydroxyl group on C2 points downwards (β) [].
    • The presence of two negatively charged phosphate groups makes FBP a polar molecule.

Chemical Reactions Analysis

  • Synthesis:Fructose + ATP → FBP + ADP (catalyzed by phosphofructokinase-1) [](ATP = Adenosine triphosphate, ADP = Adenosine diphosphate)
  • Decomposition:FBP → Glyceraldehyde 3-phosphate (G3P) + Dihydroxyacetone phosphate (DHAP) (catalyzed by aldolase B) []
  • Other relevant reactions: FBP also serves as a precursor for other metabolic pathways, such as gluconeogenesis (glucose synthesis) and the pentose phosphate pathway.

Physical And Chemical Properties Analysis

  • Melting point: Not available (FBP typically exists as a salt or in solution)
  • Boiling point: Decomposes upon heating []
  • Solubility: Highly soluble in water []
  • Stability: Relatively stable in aqueous solutions at physiological pH but can hydrolyze under acidic or basic conditions [].

FBP plays a critical role in regulating glycolysis through its interaction with PFK-1. High FBP levels indicate an abundance of energy precursors, leading to PFK-1 inhibition and a decrease in glycolytic rate. Conversely, low FBP levels signal a need for ATP production, resulting in PFK-1 activation and increased glycolysis []. This feedback mechanism ensures efficient cellular energy utilization.

FBP also functions as a substrate for aldolase B, an enzyme that cleaves FBP into G3P and DHAP, the starting points for the subsequent steps of glycolysis [].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

380.99638384 Da

Monoisotopic Mass

380.99638384 Da

Heavy Atom Count

22

UNII

463VBZ2YVD

General Manufacturing Information

D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:3): INACTIVE

Dates

Last modified: 08-15-2023
1.Marcus, F. and Hosey, M.M. Purification and properties of liver fructose 1,6-bisphosphatase from C57BL/KsJ normal and diabetic mice. The Journal of Biological Chemisty 255(6), 2481-2486 (1980).

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